molecular formula C13H9F3O B1585688 1-Phenoxy-4-(trifluoromethyl)benzene CAS No. 2367-02-4

1-Phenoxy-4-(trifluoromethyl)benzene

Cat. No. B1585688
CAS RN: 2367-02-4
M. Wt: 238.2 g/mol
InChI Key: UZJUDUZMPNCXPF-UHFFFAOYSA-N
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Description

“1-Phenoxy-4-(trifluoromethyl)benzene” is an organic compound with the molecular formula C13H9F3O and a molecular weight of 238.21 . It is also known as phenyl 4-(trifluoromethyl)phenyl ether .


Synthesis Analysis

While specific synthesis methods for “1-Phenoxy-4-(trifluoromethyl)benzene” were not found, related compounds such as “1,4-Bis(trifluoromethyl)benzene” have been synthesized using donor moieties and new acceptors with hydrogen bonding sites . Another study discusses the nucleophilic reactions of benzene derivatives, which could potentially be applied to the synthesis of this compound .


Molecular Structure Analysis

The InChI code for “1-Phenoxy-4-(trifluoromethyl)benzene” is 1S/C13H9F3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H . This indicates the presence of a phenyl group and a trifluoromethyl group attached to a benzene ring via an ether linkage .


Physical And Chemical Properties Analysis

“1-Phenoxy-4-(trifluoromethyl)benzene” is a liquid at room temperature . It has a molecular weight of 238.21 . The compound is sealed in dry storage at room temperature . The X-Ray study of the packing pattern in the crystals of related compounds revealed that the molecules are held together through many weak van der Waals intramolecular bonds .

Scientific Research Applications

Summary of the Application

“1-Phenoxy-4-(trifluoromethyl)benzene” is used in the synthesis of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Methods of Application or Experimental Procedures

In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .

Results or Outcomes

The synthesis of m-aryloxy phenols has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . This has expanded the potential applications of these compounds in various industries .

2. Use in the Synthesis of Donor-Acceptor-Donor Architectures

Summary of the Application

“1-Phenoxy-4-(trifluoromethyl)benzene” has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . These compounds are used as emitters exhibiting thermally activated delayed fluorescence and/or triplet fusion upconversion .

Methods of Application or Experimental Procedures

The compound was used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .

Results or Outcomes

The synthesis of these donor-acceptor-donor architectures has expanded the potential applications of these compounds in various industries .

Safety And Hazards

The safety information for “1-Phenoxy-4-(trifluoromethyl)benzene” indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, avoiding release to the environment, and wearing protective gloves, eye protection, and face protection .

Future Directions

While specific future directions for “1-Phenoxy-4-(trifluoromethyl)benzene” were not found, the compound’s potential applications could be inferred from its chemical properties and the research conducted on related compounds. For instance, the compound could potentially be used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence .

properties

IUPAC Name

1-phenoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJUDUZMPNCXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380544
Record name 4-(Trifluoromethyl)diphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenoxy-4-(trifluoromethyl)benzene

CAS RN

2367-02-4
Record name 4-(Trifluoromethyl)diphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
V Avudoddi, VKG Palle… - European Journal of …, 2012 - eurjchem.com
An efficient protocol was developed and validated for the synthesis of biaryl/aryl alkyl ethers using CuFe 2 O 4 nano powder as a recyclable catalyst via the reaction between aryl …
Number of citations: 20 eurjchem.com
GE Klinger - 2020 - search.proquest.com
A key requirement in the effort to replace petroleum products with renewable-based products is an efficient and affordable method to depolymerize lignin from biomass for downstream …
Number of citations: 0 search.proquest.com
ACA Muraca, C Raminelli - Acs Omega, 2020 - ACS Publications
A class of aryne precursors, that is, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, has been developed through well-established synthetic routes, which allow the formation of arynes …
Number of citations: 7 pubs.acs.org
SH Li, CY Long - Synthesis, 2021 - thieme-connect.com
Recently, intense efforts have been dedicated to the development of novel synthetic strategies to access aromatic amines due to their importance in the pharmaceuticals, agrochemicals…
Number of citations: 3 www.thieme-connect.com
K Swapna, SN Murthy, MT Jyothi… - Organic & Biomolecular …, 2011 - pubs.rsc.org
An efficient alumina-supported CuO-catalyzed O-arylation of phenols and aliphatic alcohols with various aryl as well as heteroaryl halides under ligand-free conditions are reported. …
Number of citations: 50 pubs.rsc.org
TD Senecal, AT Parsons… - The Journal of Organic …, 2011 - ACS Publications
A method for the room temperature copper-mediated trifluoromethylation of aryl and heteroaryl boronic acids has been developed. This protocol is amenable to normal benchtop setup …
Number of citations: 306 pubs.acs.org
JY Yang, XH Xu, FL Qing - Journal of Fluorine Chemistry, 2016 - Elsevier
The reaction of diaryliodonium salts with difluoromethyltriflate in the presence of TBAT and CuTC gave the corresponding trifluoromethylated arenes in moderate yields. Compared to …
Number of citations: 12 www.sciencedirect.com
JH Pang, DY Ong, K Watanabe, R Takita, S Chiba - Synthesis, 2020 - thieme-connect.com
The methoxy group is generally considered as a poor leaving group for nucleophilic substitution reactions. This work verified the superior ability of the methoxy group in nucleophilic …
Number of citations: 6 www.thieme-connect.com
JY Yang, XH Xu, FL Qing - Journal of Fluorine Chemistry, 2015 - Elsevier
A convenient method for the preparation of trifluoromethylated arenes from the reaction of diaryliodonium salts with TMSCF 3 in the presence of CuBF 4 ·(MeCN) 4 and KF at room …
Number of citations: 16 www.sciencedirect.com
Y Zhang, G Ni, C Li, S Xu, Z Zhang, X Xie - Tetrahedron, 2015 - Elsevier
Palladium-catalyzed coupling reactions of aryl halides and phenols are described employing the bulky and electron-rich MOP-type ligands. When K 3 PO 4 was used as base and …
Number of citations: 32 www.sciencedirect.com

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